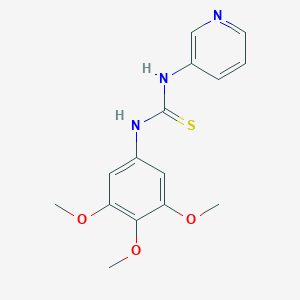

![molecular formula C21H26N4O2 B5598020 4-[(6-amino-3-pyridinyl)carbonyl]-5-butyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5598020.png)

4-[(6-amino-3-pyridinyl)carbonyl]-5-butyl-1-(3-methylphenyl)-2-piperazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperazinone derivatives often involves multi-component reactions, offering a versatile approach to incorporating diverse functional groups. For example, novel piperazinone derivatives can be synthesized using malononitrile, aldehydes, and piperidine as starting materials in one-pot reactions, yielding structures confirmed by NMR, MS, and X-ray single crystal diffraction (Wu Feng, 2011). Such methodologies underscore the potential for creating complex molecules like 4-[(6-amino-3-pyridinyl)carbonyl]-5-butyl-1-(3-methylphenyl)-2-piperazinone through similar synthetic strategies.

Molecular Structure Analysis

The molecular and crystal structures of related compounds, such as 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one derivatives, provide insights into the conformational and geometric aspects that could be extrapolated to our compound of interest. These structures often crystallize in the monoclinic system, with specific cell constants and space groups that can give clues about the packing, stability, and electronic properties of the compound (Z. Karczmarzyk & W. Malinka, 2004).

Chemical Reactions and Properties

Piperazine derivatives exhibit a wide range of chemical reactivity, owing to the presence of nucleophilic nitrogen atoms and the potential for various substitution reactions. For instance, the transformation of piperazinyl-linked bis(pyrimidines) under microwave irradiation demonstrates the reactive versatility and potential for generating structurally diverse derivatives from a common piperazine-containing precursor (Ahmed E. M. Mekky et al., 2021).

Physical Properties Analysis

The physical properties of piperazinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application and handling. While specific data for 4-[(6-amino-3-pyridinyl)carbonyl]-5-butyl-1-(3-methylphenyl)-2-piperazinone may not be directly available, insights can be drawn from related compounds. For example, the detailed crystallographic analysis offers valuable information on the physical characteristics and stability of these molecules (Z. Karczmarzyk & W. Malinka, 2004).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards electrophiles and nucleophiles, and the potential for forming hydrogen bonds, are influenced by the piperazinone core and substituents. Studies on similar compounds provide a foundation for understanding the chemical behavior of piperazinone derivatives, highlighting their potential for further functionalization and application in diverse chemical contexts (Ahmed E. M. Mekky et al., 2021).

Scientific Research Applications

Hydrogen Bonding in Anticonvulsant Enaminones

A study by Kubicki, Bassyouni, and Codding (2000) explored the crystal structures of anticonvulsant enaminones, including compounds with structural similarities to "4-[(6-amino-3-pyridinyl)carbonyl]-5-butyl-1-(3-methylphenyl)-2-piperazinone." The research highlighted the importance of hydrogen bonding in the stability and conformation of these compounds, which could be crucial for their biological activity as anticonvulsants. The findings contribute to understanding how modifications in chemical structure can influence therapeutic efficacy and stability of such compounds (Kubicki, Bassyouni, & Codding, 2000).

Piperazinyl Glutamate Pyridines as P2Y12 Antagonists

Research by Parlow et al. (2010) identified piperazinyl glutamate pyridines as potent P2Y12 antagonists, which are crucial for inhibiting platelet aggregation. This study's relevance lies in the structural features of the piperazinyl and pyridine components, which could be related to "4-[(6-amino-3-pyridinyl)carbonyl]-5-butyl-1-(3-methylphenyl)-2-piperazinone." Such compounds could have significant therapeutic implications, especially in cardiovascular diseases where platelet aggregation plays a key role (Parlow et al., 2010).

Synthesis and Antimicrobial Activities of 1,2,4-Triazole Derivatives

Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives with antimicrobial activities, some of which share structural motifs with "4-[(6-amino-3-pyridinyl)carbonyl]-5-butyl-1-(3-methylphenyl)-2-piperazinone." This research underscores the potential of such compounds in developing new antimicrobial agents, highlighting the role of specific functional groups and structural frameworks in antimicrobial efficacy (Bektaş et al., 2010).

Atom Economic Synthesis of Spiro-piperidin-4-ones

A study by Kumar et al. (2008) focused on the atom economic and stereoselective synthesis of spiro-piperidin-4-ones, which bear resemblance to the piperazinone core in "4-[(6-amino-3-pyridinyl)carbonyl]-5-butyl-1-(3-methylphenyl)-2-piperazinone." The research not only provides insights into efficient synthetic strategies but also opens avenues for generating structurally diverse compounds with potential biological activities (Kumar et al., 2008).

properties

IUPAC Name |

4-(6-aminopyridine-3-carbonyl)-5-butyl-1-(3-methylphenyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2/c1-3-4-7-18-13-24(17-8-5-6-15(2)11-17)20(26)14-25(18)21(27)16-9-10-19(22)23-12-16/h5-6,8-12,18H,3-4,7,13-14H2,1-2H3,(H2,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTZOEAFXKZSIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CN(C(=O)CN1C(=O)C2=CN=C(C=C2)N)C3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[(2-pyrimidinylthio)methyl]benzoate](/img/structure/B5597945.png)

![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B5597960.png)

![(3S*,4R*)-4-(2-methoxyphenyl)-1-[morpholin-4-yl(oxo)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5597976.png)

![3,5-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5597978.png)

![2-[3-(trifluoromethyl)phenyl]-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5597984.png)

![1-[2-chloro-5-(trifluoromethyl)benzoyl]-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5598002.png)

![(1R*,2S*)-N-butyl-2-[(3-phenoxy-1-azetidinyl)carbonyl]cyclohexanecarboxamide](/img/structure/B5598008.png)

![4-[(2R)-2-hydroxy-2-phenylacetyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5598011.png)

![2-ethoxy-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5598026.png)

![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B5598032.png)

![benzyl 8-(2-methoxyethyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5598034.png)

![6-(4-chlorophenyl)-7-hydroxy-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B5598039.png)

![(3aR*,6S*)-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-(3-methylbenzyl)-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5598046.png)